molecular formula C15H12N2O2S B2623745 N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 202990-57-6

N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2623745
CAS RN: 202990-57-6
M. Wt: 284.33
InChI Key: AUTZTNBPWAMWLQ-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their pharmaceutical and biological activity, and are used in various fields such as medicinal chemistry, biochemistry, and materials science .


Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring . The benzothiazole ring system is found in various marine and terrestrial natural compounds .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, they can be synthesized via cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on their specific structure. They are generally stable due to their aromaticity, but as heterocycles, they have reactive sites that allow for functionalization .

Mechanism of Action

The mechanism of action of benzothiazoles can vary depending on their specific structure and the biological target they interact with. They are known to exhibit a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Safety and Hazards

The safety and hazards associated with benzothiazoles can vary depending on their specific structure. Some benzothiazoles may be harmful if swallowed, inhaled, or come into contact with the skin. They may also pose environmental hazards .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . They continue to be an area of interest in research due to their wide range of biological activities and potential therapeutic applications .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-14(10-19-11-6-2-1-3-7-11)17-15-16-12-8-4-5-9-13(12)20-15/h1-9H,10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTZTNBPWAMWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970748
Record name N-(1,3-Benzothiazol-2-yl)-2-phenoxyethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide

CAS RN

5540-47-6
Record name N-(1,3-Benzothiazol-2-yl)-2-phenoxyethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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